molecular formula C26H22N2O6S B2830785 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 946382-84-9

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2830785
CAS No.: 946382-84-9
M. Wt: 490.53
InChI Key: WWPRYYMFXAGDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydroquinoline (THQ) core substituted at the N1-position with a 4-methoxybenzenesulfonyl group and at the C6-position with a 2-oxo-2H-chromene-3-carboxamide moiety.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6S/c1-33-20-9-11-21(12-10-20)35(31,32)28-14-4-6-17-15-19(8-13-23(17)28)27-25(29)22-16-18-5-2-3-7-24(18)34-26(22)30/h2-3,5,7-13,15-16H,4,6,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPRYYMFXAGDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This method involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as Friedel-Crafts acylation, reduction, and nitration, followed by purification techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds, palladium catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Biological Activity Key Findings Reference
Target Compound THQ N1: 4-Methoxybenzenesulfonyl; C6: Coumarin-3-carboxamide Not reported (inferred: HDAC/NOS inhibition) Unique coumarin group for fluorescence; sulfonyl group for stability
Compound 11 (HDAC inhibitor) THQ N1: 4-Methoxyphenylsulfonyl; C6: (E)-N-Hydroxyacrylamide HDAC inhibition IC₅₀ ~50 nM for HDAC6; induces cancer cell apoptosis
Compound 68 () THQ N1: 1-Methylpiperidin-4-yl; C6: Thiophene-2-carboximidamide NOS inhibition iNOS IC₅₀ = 0.12 µM; e/nNOS selectivity >100x
CTDB () THQ N1: 2-Cyanoethyl; C6: Diazenylbenzonitrile Electrochemical adsorption Facilitates Au electrodeposition in ionic liquids
14d (Opioid modulator) THQ N1: Butyryl; C4: Sulfamide μ-Opioid receptor agonism Mixed-efficacy MOR agonist (EC₅₀ = 30 nM)

Substituent Effects on Bioactivity

  • Compound 11 showed HDAC6 inhibition via its N-hydroxyacrylamide group . Piperidine/Pyrrolidine derivatives (Compounds 68–71): Improved NOS isoform selectivity. For example, Compound 68 exhibited high iNOS inhibition (IC₅₀ = 0.12 µM) due to its 1-methylpiperidin-4-yl group . 2-Cyanoethyl (CTDB): Facilitates adsorption on Au electrodes, critical for electrodeposition applications .
  • C6-Substituents: Coumarin-3-carboxamide (Target Compound): May confer fluorescence for cellular imaging or photodynamic therapy. Thiophene-2-carboximidamide (Compounds 28–32): Enhances π-π interactions with enzyme active sites, as seen in NOS inhibitors .

Key Research Findings

  • Enzyme Inhibition: THQ-based compounds with sulfonamide or hydroxamic acid groups (e.g., Compound 11) are potent HDAC inhibitors, while thiophene-carboximidamide derivatives (e.g., Compound 68) target NOS isoforms .
  • Electrochemical Applications : CTDB’s diazenylbenzonitrile group enables Au electrodeposition in ionic liquids, a niche application distinct from biological analogs .

Biological Activity

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound’s synthesis, biological activities, and relevant case studies that illustrate its therapeutic potential.

Synthesis of the Compound

The compound is synthesized through a series of chemical reactions involving 1,2,3,4-tetrahydroquinoline derivatives and chromene-3-carboxylic acid derivatives. The synthetic pathway typically includes:

  • Formation of the Tetrahydroquinoline Core : Utilizing a sulfonyl group to enhance solubility and biological activity.
  • Condensation with Chromene Derivatives : This step involves the formation of the carboxamide linkage which is crucial for biological activity.

The reaction conditions often include solvents such as dimethylformamide (DMF) and catalysts that facilitate the formation of the desired product with high yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's activity against various cancer cell lines. For instance, it has shown significant inhibitory effects on breast cancer cell lines such as MCF-7 and MDA-MB-468. The growth inhibition concentration (GI50) values indicate potent cytotoxicity:

Cell LineGI50 (µM)
MCF-719.3
MDA-MB-4685.2

These results suggest that the compound may be more effective against triple-negative breast cancer (TNBC) compared to hormone receptor-positive breast cancer .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Notably, it has been observed to inhibit the phosphorylation of Akt, a crucial player in the EGFR signaling pathway .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For example, it demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Other Biological Activities

The compound has also been evaluated for additional pharmacological activities, including:

  • Anticonvulsant Effects : Research indicates potential anticonvulsant properties, warranting further investigation into its neuroprotective capabilities .
  • Anti-inflammatory Activity : Preliminary data suggest that it may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Study 1: Anticancer Evaluation

A study focused on synthesizing and evaluating various derivatives of this compound showed promising results in inhibiting cancer cell growth. The most potent derivatives had GI50 values below 10 µM against MDA-MB-468 cells, highlighting their potential as lead compounds in cancer therapy .

Study 2: Antimicrobial Screening

In another study, derivatives were screened for antimicrobial activity against several pathogens. The results indicated that certain modifications to the structure enhanced antibacterial potency significantly . This opens avenues for developing new antibiotics based on this scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.